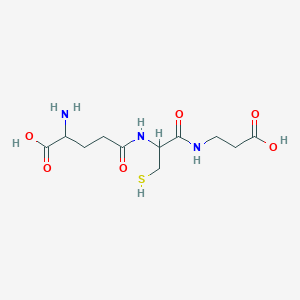

Homoglutathione

Descripción

Homoglutathione has been reported in Phaseolus coccineus, Phaseolus vulgaris, and Vigna radiata with data available.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(2-carboxyethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O6S/c12-6(11(19)20)1-2-8(15)14-7(5-21)10(18)13-4-3-9(16)17/h6-7,21H,1-5,12H2,(H,13,18)(H,14,15)(H,16,17)(H,19,20)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKBNQXMLSMKLJV-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(CS)C(=O)NCCC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N[C@@H](CS)C(=O)NCCC(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317148 | |

| Record name | Homoglutathione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18710-27-5 | |

| Record name | Homoglutathione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18710-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homoglutathione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Homoglutathione: Structure, Properties, and Experimental Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homoglutathione (hGSH), a tripeptide analogue of glutathione (GSH), plays a significant role in the cellular redox regulation of certain leguminous plants. This technical guide provides an in-depth overview of the chemical structure, physicochemical and biological properties of this compound. Detailed experimental protocols for its synthesis, purification, and quantification, adapted from established methodologies for glutathione, are presented. Furthermore, this guide illustrates the biosynthetic pathway of this compound and a typical experimental workflow for its analysis using Graphviz visualizations, offering a valuable resource for researchers in the fields of biochemistry, plant biology, and drug development.

Introduction

This compound (γ-L-glutamyl-L-cysteinyl-β-alanine) is a naturally occurring tripeptide found predominantly in leguminous plants of the Fabaceae family. It is a structural analogue of the ubiquitous antioxidant glutathione, differing by the substitution of the C-terminal glycine with β-alanine. While glutathione is central to redox homeostasis in most eukaryotes, this compound is thought to fulfill a similar protective role in specific plant species, particularly in processes such as nitrogen fixation within root nodules.[1] Understanding the unique properties and metabolism of this compound is crucial for elucidating its precise physiological functions and exploring its potential applications.

Chemical Structure and Properties

This compound is a tripeptide with the systematic name L-γ-glutamyl-L-cysteinyl-β-alanine. Its structure is characterized by a γ-peptide bond between the glutamate and cysteine residues.

Table 1: Physicochemical Properties of this compound and Glutathione

| Property | This compound | Glutathione |

| Molecular Formula | C₁₁H₁₉N₃O₆S[2][3] | C₁₀H₁₇N₃O₆S |

| Molecular Weight | 321.35 g/mol | 307.32 g/mol |

| CAS Number | 18710-27-5 | 70-18-8 |

| Melting Point | Not available | 192-195 °C (decomposition) |

| Solubility in Water | Soluble | Freely soluble (100 g/L) |

| Solubility in Organic Solvents | Soluble in DMSO | Soluble in DMF and ethanol |

Biological Properties and Function

This compound is believed to share many of the antioxidant and redox-regulating functions of glutathione. Its synthesis is a two-step enzymatic process analogous to that of glutathione. The first step, the formation of γ-glutamylcysteine, is catalyzed by γ-glutamylcysteine synthetase. The second and defining step is the addition of β-alanine to γ-glutamylcysteine, a reaction catalyzed by this compound synthetase (hGS). This enzymatic specificity is the primary determinant of whether a plant species produces this compound.

The presence of this compound is particularly prominent in the root nodules of legumes, where it is implicated in the process of symbiotic nitrogen fixation. It is thought to protect the nitrogenase enzyme complex from oxidative damage.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not extensively documented. However, methodologies established for glutathione can be adapted. The following sections provide detailed, adapted protocols for the synthesis, purification, and quantification of this compound.

Enzymatic Synthesis of this compound

This protocol is adapted from the enzymatic synthesis of glutathione and its analogs. It utilizes γ-glutamylcysteine synthetase and a recombinant this compound synthetase.

Materials:

-

L-Glutamic acid

-

L-Cysteine

-

β-Alanine

-

ATP (Adenosine triphosphate)

-

MgCl₂

-

Tris-HCl buffer (pH 8.0)

-

Purified γ-glutamylcysteine synthetase (GCS)

-

Purified recombinant this compound synthetase (hGS)

-

Reaction vessel

-

Incubator

Procedure:

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 20 mM MgCl₂, 10 mM ATP, 10 mM L-glutamic acid, and 10 mM L-cysteine.

-

Add purified GCS to the reaction mixture to a final concentration of 1-5 µM.

-

Incubate the mixture at 37°C for 1-2 hours to allow for the synthesis of γ-glutamylcysteine.

-

To the same reaction mixture, add 20 mM β-alanine and purified recombinant hGS to a final concentration of 1-5 µM.

-

Continue the incubation at 37°C for an additional 2-4 hours.

-

Monitor the reaction progress by taking aliquots at different time points and analyzing them via HPLC.

-

Terminate the reaction by adding an equal volume of 10% (w/v) trichloroacetic acid (TCA) to precipitate the enzymes.

-

Centrifuge the mixture to pellet the precipitated protein and collect the supernatant containing this compound for purification.

Purification of this compound

This protocol utilizes ion-exchange chromatography to purify this compound from the synthesis reaction mixture or from plant extracts.

Materials:

-

Supernatant from the enzymatic synthesis or a prepared plant extract.

-

Anion-exchange chromatography column (e.g., DEAE-Sephacel).

-

Low concentration elution buffer (e.g., 20 mM Tris-HCl, pH 8.0).

-

High concentration elution buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0).

-

Fraction collector.

-

HPLC system for fraction analysis.

Procedure:

-

Equilibrate the anion-exchange column with the low concentration elution buffer.

-

Adjust the pH of the supernatant containing this compound to 8.0 and load it onto the equilibrated column.

-

Wash the column with several column volumes of the low concentration elution buffer to remove unbound molecules.

-

Elute the bound this compound using a linear gradient of the high concentration elution buffer (0-1 M NaCl over 10-20 column volumes).

-

Collect fractions using a fraction collector.

-

Analyze the collected fractions for the presence of this compound using HPLC.

-

Pool the fractions containing pure this compound and desalt if necessary.

This compound Synthetase Activity Assay

This assay measures the activity of this compound synthetase by quantifying the rate of this compound production using HPLC.

Materials:

-

Enzyme extract (from plant tissue or recombinant source).

-

γ-Glutamylcysteine

-

β-Alanine

-

ATP

-

MgCl₂

-

Tris-HCl buffer (pH 8.2)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) for derivatization.

-

HPLC system with a C18 column and UV detector.

Procedure:

-

Prepare an assay mixture containing 100 mM Tris-HCl (pH 8.2), 20 mM MgCl₂, 10 mM ATP, 5 mM γ-glutamylcysteine, and 10 mM β-alanine.

-

Pre-incubate the assay mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the enzyme extract to the assay mixture.

-

Incubate the reaction at 37°C. Take aliquots at regular intervals (e.g., 0, 5, 10, 15, and 20 minutes).

-

Stop the reaction in each aliquot by adding an equal volume of 1% sulfosalicylic acid.

-

Centrifuge the samples to remove precipitated protein.

-

Derivatize the thiol group in the supernatant with DTNB.

-

Analyze the samples by HPLC to quantify the amount of this compound produced.

-

Calculate the enzyme activity based on the rate of product formation.

Visualizations

Biosynthetic Pathway of this compound

The following diagram illustrates the two-step enzymatic synthesis of this compound from its constituent amino acids.

Caption: Biosynthesis of this compound.

Experimental Workflow for HPLC Analysis of this compound

This diagram outlines the key steps involved in the quantification of this compound from a biological sample using HPLC.

Caption: HPLC analysis workflow for this compound.

Conclusion

This compound represents an important variation in the thiol-based antioxidant systems of certain plants. While sharing structural and functional similarities with glutathione, its unique composition and restricted distribution suggest specialized roles, particularly in the context of symbiotic nitrogen fixation. The technical information and adapted experimental protocols provided in this guide offer a foundation for researchers to further investigate the biochemistry and physiological significance of this intriguing tripeptide. Further research is warranted to develop and validate protocols specifically optimized for this compound to enhance the accuracy and efficiency of future studies.

References

An In-depth Technical Guide to the Homoglutathione Biosynthesis Pathway in Leguminous Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoglutathione (hGSH), a tripeptide analog of glutathione (GSH), plays a pivotal role in the physiology of leguminous plants. Composed of glutamate, cysteine, and β-alanine, hGSH is particularly abundant in the root nodules of many legume species where it is integral to nitrogen fixation and oxidative stress mitigation. This technical guide provides a comprehensive overview of the hGSH biosynthesis pathway, including detailed enzymatic steps, quantitative data, experimental protocols, and visual representations of the associated molecular processes. Understanding this pathway is crucial for developing strategies to enhance crop resilience and for exploring potential targets for novel therapeutic agents.

The this compound Biosynthesis Pathway

This compound synthesis is a two-step enzymatic process that parallels the biosynthesis of glutathione. The key distinction lies in the final amino acid incorporated: β-alanine in hGSH versus glycine in GSH.

Step 1: Synthesis of γ-glutamylcysteine (γ-EC)

The initial step is the ATP-dependent ligation of L-glutamate and L-cysteine to form the dipeptide γ-glutamylcysteine (γ-EC). This reaction is catalyzed by the enzyme γ-glutamylcysteine synthetase (γ-ECS) , also known as glutamate-cysteine ligase (GCL). This is the rate-limiting step in both GSH and hGSH biosynthesis.[1]

Step 2: Synthesis of this compound

In the second step, β-alanine is added to the C-terminus of γ-EC in another ATP-dependent reaction. This step is catalyzed by the specific enzyme This compound synthetase (hGSHS) .[2] The presence and activity of hGSHS versus glutathione synthetase (GSHS) determines the relative abundance of hGSH and GSH in a particular legume species or tissue.[3][4]

Subcellular Localization of Biosynthetic Enzymes

Studies in various legume species have revealed a compartmentalization of the hGSH biosynthesis pathway.[4]

-

γ-glutamylcysteine synthetase (γ-ECS) is primarily localized in the plastids and to a lesser extent in the cytosol.

-

This compound synthetase (hGSHS) is predominantly found in the cytosol .

This subcellular arrangement suggests a transport of the intermediate, γ-EC, from the plastids to the cytosol for the final synthesis of hGSH.

Quantitative Data

Thiol Concentrations in Legume Tissues

The concentrations of GSH and hGSH vary significantly among different legume species and tissues, with nodules generally exhibiting the highest thiol content. High-performance liquid chromatography (HPLC) with fluorescence detection is a common method for quantifying these thiols.

| Legume Species | Tissue | Predominant Thiol | Total Thiol Concentration (nmol/g fresh weight) | Reference |

| Soybean (Glycine max) | Nodules | This compound | ~2000 | |

| Bean (Phaseolus vulgaris) | Nodules | This compound | ~1500 | |

| Mungbean (Vigna radiata) | Nodules | This compound | ~1200 | |

| Pea (Pisum sativum) | Nodules | Glutathione | ~1800 | |

| Cowpea (Vigna unguiculata) | Nodules | Glutathione | ~1300 | |

| Alfalfa (Medicago sativa) | Nodules | Glutathione | ~1000 | |

| Alfalfa (Medicago sativa) | Leaves | This compound | ~250 |

Enzyme Activities in Legume Nodules

The activities of the biosynthetic enzymes correlate with the predominant thiol present in the tissue.

| Legume Species | γ-ECS Activity (nmol γ-EC/min/g FW) | hGSHS Activity (nmol hGSH/min/g FW) | GSHS Activity (nmol GSH/min/g FW) | Reference |

| Bean (Phaseolus vulgaris) | 10.5 | 25.2 | < 1.0 | |

| Pea (Pisum sativum) | 6.6 | 6.9 | 11.4 | |

| Broad bean (Vicia faba) | 8.3 | 0 | 8.2 | |

| Alfalfa (Medicago sativa) | 3.3 | 1.1 | 4.4 | |

| Lupine (Lupinus albus) | 9.4 | 0 | 14.9 |

Gene Expression Analysis

The expression of genes encoding γ-ECS and hGSHS is regulated in response to developmental cues and environmental stimuli, such as symbiotic nitrogen fixation. Quantitative real-time PCR (qRT-PCR) is a standard method to quantify transcript levels. In Medicago truncatula, the expression of both γ-ECS and GSHS is upregulated in nodules compared to uninfected roots, while hGSHS expression shows a more variable pattern. Down-regulation of γ-ECS in nodules leads to reduced nitrogen fixation, highlighting the critical role of the thiol biosynthesis pathway in this process.

Signaling and Regulation

The this compound biosynthesis pathway is tightly regulated, particularly in the context of symbiosis and stress responses.

Regulation by Nitric Oxide (NO)

Nitric oxide (NO) has emerged as a key signaling molecule in plants. In Medicago truncatula roots, treatment with NO donors leads to an upregulation of γ-ECS and GSHS gene expression, while hGSHS expression is not significantly affected. This suggests a differential regulation of GSH and hGSH synthesis by NO.

Experimental Protocols

Detailed methodologies are essential for the accurate study of the this compound biosynthesis pathway.

HPLC Analysis of Thiols (GSH and hGSH)

This protocol is adapted from Matamoros et al. (1999).

a. Sample Extraction:

-

Freeze ~100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

-

Homogenize the powder in 1 mL of 0.1 M HCl.

-

Centrifuge at 14,000 x g for 15 min at 4°C.

-

Collect the supernatant for analysis.

b. Derivatization:

-

Mix 200 µL of the acidic extract with 220 µL of 200 mM N-(2-hydroxyethyl)piperazine-N'-(2-ethanesulfonic acid) (HEPES) buffer (pH 8.2) containing 6.3 mM diethylenetriaminepentaacetic acid (DTPA).

-

Add 20 µL of 25 mM monobromobimane (in acetonitrile) and incubate in the dark for 15 min at room temperature.

-

Stop the reaction by adding 260 µL of 100 mM methanesulfonic acid.

c. HPLC Separation and Detection:

-

Inject 20 µL of the derivatized sample into a C18 reverse-phase HPLC column.

-

Use a gradient elution with Solvent A (10% methanol, 0.25% acetic acid, pH 3.9) and Solvent B (90% methanol, 0.25% acetic acid, pH 3.9).

-

Detect the fluorescent thiol derivatives using a fluorescence detector with an excitation wavelength of 380 nm and an emission wavelength of 480 nm.

-

Quantify the peaks by comparing their areas to those of GSH and hGSH standards.

Enzyme Assays for γ-ECS and hGSHS

This protocol is based on the methods described by Moran et al. (2000).

a. Enzyme Extraction:

-

Homogenize ~200 mg of plant tissue in 1 mL of extraction buffer (100 mM Tris-HCl pH 8.0, 1 mM EDTA, 10 mM MgCl₂, 5 mM DTT, 10% glycerol, and 1% PVPP).

-

Centrifuge at 15,000 x g for 20 min at 4°C.

-

Use the supernatant as the crude enzyme extract.

b. γ-ECS Assay:

-

The reaction mixture (200 µL) contains 100 mM Tris-HCl (pH 8.0), 150 mM KCl, 20 mM MgCl₂, 2 mM EDTA, 10 mM L-glutamate, 10 mM L-cysteine, 5 mM DTT, and 10 mM ATP.

-

Start the reaction by adding 50 µL of the enzyme extract.

-

Incubate at 30°C for 30 min.

-

Stop the reaction by adding 200 µL of 0.1 M HCl.

-

Quantify the product, γ-EC, by HPLC as described above.

c. hGSHS Assay:

-

The reaction mixture (200 µL) is similar to the γ-ECS assay but contains 10 mM γ-EC and 10 mM β-alanine instead of glutamate and cysteine.

-

Follow the same incubation and reaction stopping procedures.

-

Quantify the product, hGSH, by HPLC.

Subcellular Fractionation

This protocol allows for the isolation of different cellular compartments to determine the localization of enzymes.

-

Homogenize fresh plant tissue (e.g., root nodules) in a grinding medium (0.3 M sucrose, 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 1 mM MgCl₂, 0.1% BSA, 5 mM DTT).

-

Filter the homogenate through layers of cheesecloth and Miracloth.

-

Perform differential centrifugation:

-

Centrifuge at 1,000 x g for 10 min to pellet nuclei and cell debris.

-

Centrifuge the supernatant at 12,000 x g for 20 min to pellet mitochondria.

-

Centrifuge the resulting supernatant at 100,000 x g for 1 h to obtain the microsomal fraction (pellet) and the cytosol (supernatant).

-

For plastid isolation, the initial homogenate can be layered onto a Percoll or sucrose gradient and centrifuged.

-

-

Assay the enzyme activities in each fraction.

Conclusion

The this compound biosynthesis pathway is a central component of the metabolic machinery in many leguminous plants, with profound implications for nitrogen fixation, stress tolerance, and overall plant health. The methodologies and data presented in this guide provide a robust framework for researchers and scientists to further investigate this pathway. A deeper understanding of the regulatory mechanisms and enzymatic properties of hGSH biosynthesis holds significant promise for the development of improved crop varieties and may offer novel avenues for drug development by targeting analogous pathways in other organisms.

References

- 1. Glutathione and this compound Synthetases of Legume Nodules. Cloning, Expression, and Subcellular Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dspace.mediu.edu.my:8181 [dspace.mediu.edu.my:8181]

- 3. Glutathione and this compound synthesis in legume root nodules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glutathione and this compound synthetases of legume nodules. Cloning, expression, and subcellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Legume-Specific Tripeptide: A Technical Guide to the Discovery and Initial Characterization of Homoglutathione in Fabaceae

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homoglutathione (γ-glutamyl-cysteinyl-β-alanine), a structural analog of the ubiquitous antioxidant glutathione, represents a fascinating case of metabolic diversification within the plant kingdom. Its presence is largely restricted to the Fabaceae family, where it often functionally replaces or coexists with glutathione. This technical guide provides an in-depth overview of the discovery and initial characterization of this compound, detailing its distribution, biosynthesis, and physiological significance in legumes. Quantitative data from seminal studies are summarized, and key experimental protocols are outlined to serve as a resource for researchers in the field. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the molecular mechanisms underlying this compound metabolism.

Introduction: Discovery of a Novel Thiol

The story of this compound (hGSH) began with the observation of a novel thiol compound in the leaves of Phaseolus vulgaris and Glycine max in 1957.[1][2] It was later characterized as γ-glutamyl-cysteinyl-β-alanine, distinguishing it from glutathione (GSH) by the substitution of the C-terminal glycine with β-alanine.[1][2] This discovery sparked interest in its distribution and function, revealing that hGSH is a characteristic, though not universal, feature of the Fabaceae (legume) family.[3] Subsequent research has established that hGSH performs many of the same essential roles as GSH, including cellular redox regulation, detoxification of xenobiotics, and serving as a precursor for the synthesis of metal-chelating phytochelatins.

Distribution of this compound in the Fabaceae

The presence and relative abundance of hGSH and GSH vary significantly across different legume species and even within different tissues of the same plant. Some species, like soybean (Glycine max) and common bean (Phaseolus vulgaris), predominantly accumulate hGSH, while others, such as pea (Pisum sativum) in its leaves, primarily contain GSH. Yet other legumes, like Medicago truncatula, exhibit a tissue-specific distribution, with hGSH being more abundant in the roots and nodules. A study of 73 wild species across the three subfamilies of Leguminosae found that hGSH was restricted to the Papilionoideae subfamily, particularly within the 'Old World Clade'. This phylogenetic distribution suggests that the capacity to synthesize hGSH evolved after the divergence of this clade.

Table 1: Distribution and Concentration of this compound and Glutathione in Various Legume Species and Tissues

| Species | Tissue | This compound (hGSH) Concentration (nmol/g FW) | Glutathione (GSH) Concentration (nmol/g FW) | Predominant Thiol | Reference |

| Glycine max (Soybean) | Leaves | ~50-200 fold higher than GSH | hGSH | ||

| Nodules | ~4-fold higher than GSH | hGSH | |||

| Roots | ~80-fold higher than GSH | hGSH | |||

| Phaseolus vulgaris (Bean) | Leaves | Predominantly hGSH | hGSH | ||

| Nodules | Predominantly hGSH | hGSH | |||

| Pisum sativum (Pea) | Leaves | Only GSH | GSH | ||

| Nodules | GSH is the major thiol | GSH | |||

| Vigna unguiculata (Cowpea) | Leaves | Only GSH | GSH | ||

| Nodules | GSH is the major thiol | GSH | |||

| Medicago sativa (Alfalfa) | Leaves | 98% hGSH | 2% GSH | hGSH | |

| Nodules | 28% hGSH | 72% GSH | GSH | ||

| Vigna radiata (Mungbean) | Nodules | Predominantly hGSH | hGSH |

Note: The concentrations are presented as relative comparisons or percentages as reported in the cited literature. Absolute values can vary based on developmental stage and environmental conditions.

Biosynthesis of this compound

The synthesis of both GSH and hGSH is a two-step ATP-dependent process. The first step, the formation of the dipeptide γ-glutamylcysteine (γ-EC) from glutamate and cysteine, is catalyzed by γ-glutamylcysteine synthetase (γ-ECS) and is common to both pathways. The second step determines the final tripeptide. Glutathione synthetase (GSHS) ligates glycine to γ-EC to form GSH, whereas this compound synthetase (hGSHS) adds β-alanine to produce hGSH.

The evolution of hGSHS is believed to have occurred through a gene duplication event of the ancestral gshs gene within the Fabaceae lineage. This duplicated gene subsequently evolved a modified substrate specificity, favoring β-alanine over glycine.

Subcellular Localization of Biosynthetic Enzymes

Studies on legume nodules have revealed a specific subcellular compartmentalization of the biosynthetic enzymes.

-

γ-glutamylcysteine synthetase (γ-ECS): Localized in the plastids and bacteroids.

-

Glutathione synthetase (GSHS): Found in the cytosol and mitochondria.

-

This compound synthetase (hGSHS): Primarily localized in the cytosol.

This subcellular distribution highlights the coordinated effort of different cellular compartments in thiol biosynthesis.

Caption: Subcellular localization of this compound and glutathione synthesis.

Functional Significance of this compound

This compound is believed to fulfill many of the same functional roles as glutathione. Its high abundance in legume root nodules, the site of symbiotic nitrogen fixation, points to a crucial role in this process. Thiols are essential for protecting the nitrogenase enzyme complex from oxidative damage. Studies have shown that both GSH and hGSH are critical for proper nodule development and function. Down-regulation of γ-ECS, and thus the synthesis of both thiols, leads to a significant reduction in nitrogen fixation efficiency.

Caption: Key functional roles of this compound in legumes.

Experimental Protocols

Extraction and Quantification of Thiols by HPLC

This protocol is based on methods described for the analysis of thiols in legume tissues.

1. Tissue Homogenization:

- Freeze approximately 100-200 mg of fresh plant tissue in liquid nitrogen.

- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

- Homogenize the powder in 1 mL of 0.1 M HCl.

2. Centrifugation:

- Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

- Collect the supernatant for derivatization.

3. Derivatization with Monobromobimane (mBBr):

- To 250 µL of the supernatant, add 375 µL of 200 mM CHES buffer (pH 8.5) containing 5 mM DTPA.

- Add 10 µL of 15 mM mBBr in acetonitrile.

- Incubate in the dark at room temperature for 15 minutes.

- Stop the reaction by adding 250 µL of 100 mM methanesulfonic acid.

4. HPLC Analysis:

- Analyze the derivatized samples by reverse-phase HPLC with fluorescence detection.

- Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

- Mobile Phase A: 0.25% (v/v) acetic acid, pH 3.9.

- Mobile Phase B: Methanol.

- Gradient: A suitable gradient from ~10% to 90% Mobile Phase B over 30-40 minutes.

- Detection: Fluorescence detector with excitation at 380 nm and emission at 480 nm.

- Quantify peaks by comparing their areas to those of GSH and hGSH standards.

Start [label="Plant Tissue", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Homogenization [label="Homogenization\n(0.1 M HCl)"];

Centrifugation [label="Centrifugation\n(15,000 x g, 15 min)"];

Supernatant [label="Supernatant Collection", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Derivatization [label="Derivatization\n(Monobromobimane)"];

HPLC [label="RP-HPLC Analysis"];

Detection [label="Fluorescence Detection\n(Ex: 380 nm, Em: 480 nm)"];

Quantification [label="Quantification", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Homogenization -> Centrifugation -> Supernatant -> Derivatization -> HPLC -> Detection -> Quantification;

}

Caption: Experimental workflow for thiol quantification by HPLC.

Assay of this compound Synthetase (hGSHS) Activity

This protocol is adapted from methods used to measure thiol synthetase activities.

1. Protein Extraction:

- Homogenize fresh plant tissue in an extraction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM EDTA, 10% glycerol, 14 mM β-mercaptoethanol).

- Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

- Use the supernatant as the crude enzyme extract.

2. Reaction Mixture:

- Prepare a reaction mixture containing:

- 100 mM Tris-HCl, pH 8.5

- 20 mM MgCl₂

- 10 mM ATP

- 2 mM γ-glutamylcysteine

- 10 mM β-alanine

- Enzyme extract

3. Incubation:

- Incubate the reaction mixture at 30°C for 30-60 minutes.

4. Termination and Quantification:

- Stop the reaction by adding acid (e.g., HCl or methanesulfonic acid).

- Quantify the hGSH produced using the HPLC method described above.

- Enzyme activity is typically expressed as nmol of hGSH produced per minute per mg of protein.

Conclusion and Future Perspectives

The discovery of this compound in the Fabaceae family has provided a unique model system for studying the evolution of metabolic pathways and the physiological roles of thiols in plants. While initial characterization has laid a strong foundation, many questions remain. Future research should focus on elucidating the precise advantages of accumulating hGSH over GSH in certain legume lineages, exploring the regulatory mechanisms that control the expression of gshs and hgshs genes, and investigating the potential for engineering hGSH metabolism to enhance stress tolerance and nitrogen fixation in crop plants. The detailed methodologies and summarized data presented in this guide are intended to facilitate further exploration into the fascinating biology of this legume-specific tripeptide.

References

- 1. pbil.univ-lyon1.fr [pbil.univ-lyon1.fr]

- 2. A Medicago truncatula this compound Synthetase Is Derived from Glutathione Synthetase by Gene Duplication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The distribution of glutathione and this compound in leaf, root and seed tissue of 73 species across the three sub-families of the Leguminosae - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gateway to Homoglutathione Synthesis: A Technical Guide on the Role of γ-Glutamylcysteine Synthetase

Abstract

Homoglutathione (hGSH; γ-L-glutamyl-L-cysteinyl-β-alanine) is a vital thiol tripeptide found predominantly in certain leguminous plants, where it often replaces its more ubiquitous analog, glutathione (GSH). It plays a crucial role in nitrogen fixation and cellular defense against oxidative stress. The biosynthesis of hGSH is a two-step, ATP-dependent process that is fundamentally reliant on the initial reaction catalyzed by γ-glutamylcysteine synthetase (GCS), also known as glutamate-cysteine ligase (GCL). This enzyme facilitates the formation of the dipeptide γ-glutamylcysteine (γ-EC) from L-glutamate and L-cysteine, representing the committed and rate-limiting step for the synthesis of both hGSH and GSH. This guide provides an in-depth examination of the pivotal role of GCS in the hGSH synthesis pathway, presents quantitative data on enzyme activity and thiol distribution, details key experimental protocols, and visualizes the biochemical processes involved.

The this compound Biosynthesis Pathway

The synthesis of this compound is a conserved two-step enzymatic pathway. The initial step is identical to that of glutathione synthesis, highlighting the central role of γ-glutamylcysteine synthetase.

-

Formation of γ-Glutamylcysteine (γ-EC): The first reaction is the ATP-dependent ligation of L-glutamate and L-cysteine, catalyzed by γ-glutamylcysteine synthetase (GCS). This reaction forms a peptide bond between the γ-carboxyl group of glutamate and the amino group of cysteine, producing the dipeptide γ-EC.[1][2] This is the rate-limiting step in the overall pathway.[3][4]

-

Addition of β-Alanine: In the second step, the tripeptide this compound is formed by the addition of β-alanine to the C-terminus of γ-EC. This reaction is catalyzed by the specific enzyme this compound synthetase (hGSHS) and also requires ATP.[1] The specificity of the second enzyme—hGSHS versus glutathione synthetase (GSHS), which uses glycine—determines whether a plant produces hGSH or GSH.

In legume root nodules, the enzymes of this pathway exhibit specific subcellular localizations. GCS activity is primarily found in the plastids, while hGSHS is located in the cytosol.

Caption: The two-step enzymatic pathway for this compound (hGSH) synthesis.

Quantitative Data on Thiol Synthesis in Legumes

The distribution of GSH and hGSH, along with the activities of their respective synthetases, varies significantly among legume species and tissues. This distribution is ultimately governed by the expression of GSHS versus hGSHS, as GCS is common to both pathways.

Table 1: Thiol Composition and Synthetase Activity in Various Legume Species and Tissues

| Species | Tissue | Predominant Thiol | GCS Activity (nmol/min/g FW) | GSHS Activity (nmol/min/g FW) | hGSHS Activity (nmol/min/g FW) | Reference |

|---|---|---|---|---|---|---|

| Pea (Pisum sativum) | Leaves | GSH | N/A | High | Not Detected | |

| Bean (Phaseolus vulgaris) | Leaves | hGSH | N/A | Not Detected | High | |

| Alfalfa (Medicago sativa) | Leaves | hGSH (98%) | N/A | 0% | 100% | |

| Alfalfa (Medicago sativa) | Nodules | GSH (72%) | N/A | 80% | 20% | |

| Soybean (Glycine max) | Leaves | hGSH | N/A | N/A | N/A | |

| Soybean (Glycine max) | Seeds | hGSH | N/A | N/A | N/A | |

| Cowpea (Vigna unguiculata) | Roots/Nodules | hGSH | N/A | N/A | N/A | |

| Cowpea (Vigna unguiculata) | Leaves | GSH | N/A | High | Not Detected |

N/A: Data not available in the cited sources.

Table 2: Kinetic Parameters of γ-Glutamylcysteine Synthetase (GCS)

| Source Organism | Substrate | Apparent Km (mM) | Reference |

|---|---|---|---|

| Rat Kidney | L-Glutamate | 1.8 | |

| Rat Kidney | L-Cysteine | 0.1 - 0.3 | |

| E. coli | L-Glutamate | 1.6 | |

| E. coli | L-Cysteine | 0.13 | |

| E. coli | ATP | 0.2 |

Experimental Protocols

Accurate measurement of GCS activity and hGSH levels is critical for studying the pathway's regulation and function.

Protocol for GCS Activity Assay via HPLC

This method provides direct quantification of the γ-EC product, offering high sensitivity and specificity.

1. Preparation of Tissue Extract: a. Homogenize 100-200 mg of fresh plant tissue (e.g., root nodules, leaves) in 1 mL of ice-cold extraction buffer (100 mM Tris-HCl, pH 8.0, 20 mM MgCl₂, 1 mM EDTA). b. Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C. c. Collect the supernatant and determine the protein concentration using a standard method (e.g., Bradford assay).

2. Enzymatic Reaction: a. Prepare the reaction mixture in a final volume of 100 µL:

- 100 mM Tris-HCl, pH 8.0

- 150 mM KCl

- 20 mM MgCl₂

- 2 mM EDTA

- 10 mM ATP

- 10 mM L-Glutamate

- 5 mM L-Cysteine

- 50-100 µg of tissue extract protein b. Initiate the reaction by adding the tissue extract. Incubate at 30°C for 15-30 minutes. c. Stop the reaction by adding 20 µL of 20% sulfosalicylic acid (SSA).

3. Sample Analysis: a. Centrifuge the stopped reaction at 10,000 x g for 5 minutes to pellet precipitated proteins. b. Filter the supernatant through a 0.22 µm syringe filter. c. Analyze the sample using reverse-phase HPLC with electrochemical detection to quantify the γ-EC produced. d. Calculate specific activity as nmol of γ-EC synthesized per minute per mg of protein.

Caption: Experimental workflow for the GCS activity assay using HPLC.

Protocol for Quantification of this compound

This protocol allows for the measurement of total hGSH levels in plant tissues.

1. Extraction: a. Grind ~100 mg of frozen plant tissue to a fine powder in liquid nitrogen. b. Homogenize the powder in 1 mL of 0.1% trifluoroacetic acid (TFA) containing 6.3 mM diethylene triaminepentaacetic acid (DTPA). c. Centrifuge at 10,000 x g for 30 minutes at 4°C.

2. Derivatization (Optional but Recommended for UV/Fluorescence Detection): a. To 100 µL of the supernatant, add 100 µL of a derivatizing agent solution (e.g., monobromobimane for fluorescence or DTNB for absorbance at 412 nm). b. Incubate according to the derivatizing agent's protocol (e.g., in the dark at room temperature).

3. HPLC Analysis: a. Filter the derivatized or underivatized sample through a 0.22 µm syringe filter. b. Inject the sample onto a C18 reverse-phase HPLC column. c. Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile in 0.1% TFA) to separate hGSH from other thiols like GSH and cysteine. d. Detect and quantify using a standard curve prepared with pure hGSH.

Regulation of GCS and its Impact on hGSH Synthesis

The activity of GCS is tightly regulated, which directly controls the flux through the hGSH synthesis pathway.

-

Feedback Inhibition: GCS is subject to non-allosteric feedback inhibition by the downstream product, glutathione (GSH). GSH competes with glutamate for binding to the enzyme's active site. While less studied, it is presumed that hGSH may exert a similar inhibitory effect, thus regulating its own synthesis by controlling the first committed step.

-

Substrate Availability: The synthesis of γ-EC is highly dependent on the intracellular concentration of its precursor amino acids, particularly cysteine, which is often the limiting substrate in cells.

-

Transcriptional Regulation: The expression of the GCS gene is induced by various stress conditions, including oxidative stress, heavy metal exposure, and xenobiotics. This upregulation increases the cell's capacity to synthesize γ-EC, thereby boosting the production of both GSH and hGSH to mount an effective stress response.

Caption: Key regulatory mechanisms controlling GCS activity and expression.

Conclusion

γ-Glutamylcysteine synthetase is the indispensable gatekeeper for the biosynthesis of this compound. By catalyzing the first, rate-limiting step, it controls the total flux of precursors into the pathway. The subsequent action of this compound synthetase channels the common intermediate, γ-glutamylcysteine, toward the production of hGSH, a specialized thiol critical for the physiology of many leguminous plants. Understanding the function, regulation, and kinetics of GCS is paramount for researchers aiming to modulate cellular redox states, enhance stress tolerance in crops, or explore novel enzymatic pathways for biotechnological applications. The protocols and data presented herein provide a foundational resource for the scientific community to further investigate this crucial enzyme and its role in the synthesis of this compound.

References

- 1. Glutathione and this compound Synthesis in Legume Root Nodules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutathione synthesis and its role in redox signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutathione deficiency produced by inhibition of its synthesis, and its reversal; applications in research and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Evolutionary Advantages of Homoglutathione in Select Plant Species: A Technical Guide

Abstract

Homoglutathione (hGSH), a homolog of the ubiquitous antioxidant glutathione (GSH), is predominantly found in a specific lineage of the Leguminosae (Fabaceae) family, particularly within the Papilionoideae subfamily. Its presence is not a mere substitution but rather an evolutionary adaptation that confers distinct advantages, especially in the contexts of symbiotic nitrogen fixation, xenobiotic detoxification, and stress response. This technical guide provides an in-depth analysis of the evolutionary benefits of hGSH, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biochemical pathways. The synthesis of hGSH is believed to have arisen from a gene duplication event of glutathione synthetase (GSHS), leading to the evolution of this compound synthetase (hGSHS)[1]. This event provided the genetic foundation for a specialized thiol metabolism in these plant species.

Quantitative Comparison of Glutathione and this compound Functionality

While both GSH and hGSH are crucial for maintaining cellular redox homeostasis, their functional efficiencies can differ, particularly in their roles as enzyme cofactors. The substitution of glycine with β-alanine in hGSH can alter the molecule's size, flexibility, and redox potential, thereby influencing its interaction with various enzymes.

Table 1: Substrate Specificity of Glutathione S-Transferases (GSTs) for GSH vs. hGSH in Herbicide Detoxification

| Herbicide | Plant Species | Thiol Substrate | Relative GST Activity | Reference |

| Acifluorfen | Soybean (Glycine max) | GSH | Lower | [2] |

| hGSH | Higher | [2] | ||

| Fomesafen | Soybean (Glycine max) | GSH | Lower | [2] |

| hGSH | Higher | [2] | ||

| Metolachlor | Soybean (Glycine max) | GSH | Higher/No difference | |

| hGSH | Lower/No difference | |||

| Chlorimuron-ethyl | Soybean (Glycine max) | GSH | Higher/No difference | |

| hGSH | Lower/No difference |

Core Biochemical Pathways and Their Regulation

The biosynthesis of hGSH diverges from the GSH pathway at the final step, utilizing β-alanine instead of glycine. This bifurcation is catalyzed by the enzyme this compound synthetase (hGSHS).

Diagram 1: Biosynthesis of Glutathione and this compound

Caption: Biosynthesis pathways for GSH and hGSH.

Signaling Role in Symbiotic Nitrogen Fixation

In legumes like Medicago truncatula, the balance between GSH and hGSH is critical for the successful establishment of root nodules during symbiosis with nitrogen-fixing rhizobia. Depletion of the (h)GSH pool has been shown to impair nodule formation. This is linked to the downregulation of genes involved in meristem formation and the modulation of the salicylic acid (SA) signaling pathway, which is a key component of the plant's defense response. Nitric oxide (NO) has been identified as a signaling molecule that differentially regulates the expression of gshs and hgshs genes in M. truncatula roots, suggesting a sophisticated mechanism for controlling the specific thiol pools during nodulation.

Diagram 2: Proposed Signaling Role of (h)GSH in Nodule Development

Caption: (h)GSH signaling in nodule development.

Experimental Protocols

Quantification of GSH and hGSH in Plant Tissues via HPLC

This protocol is adapted from methodologies used for thiol analysis in legume nodules and is based on pre-column derivatization with a fluorescent dye followed by reverse-phase HPLC.

3.1.1. Materials and Reagents

-

Plant tissue (leaves, roots, nodules)

-

Liquid nitrogen

-

Extraction Buffer: 0.1 M HCl

-

Derivatization Buffer: 200 mM CHES buffer, pH 9.3, containing 10 mM DTPA

-

Derivatizing agent: 15 mM monobromobimane (mBBr) in acetonitrile (prepare fresh and keep in the dark)

-

Standards: GSH and hGSH

-

HPLC system with a fluorescence detector (Excitation: 380 nm, Emission: 480 nm)

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

3.1.2. Procedure

-

Sample Extraction:

-

Freeze 50-100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Add 1 mL of ice-cold 0.1 M HCl to the powder and continue grinding until a homogenous slurry is formed.

-

Transfer the homogenate to a microcentrifuge tube and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant for derivatization.

-

-

Derivatization:

-

In a new microcentrifuge tube, mix 100 µL of the acidic supernatant with 400 µL of the derivatization buffer.

-

Add 20 µL of the 15 mM mBBr solution.

-

Vortex immediately and incubate in the dark at room temperature for 20 minutes.

-

Stop the reaction by adding 500 µL of 100 mM methanesulfonic acid.

-

Filter the sample through a 0.22 µm syringe filter before HPLC analysis.

-

-

HPLC Analysis:

-

Mobile Phase A: 0.25% (v/v) acetic acid in water, pH 4.0.

-

Mobile Phase B: 100% Methanol.

-

Gradient:

-

0-5 min: 10% B

-

5-15 min: Linear gradient to 20% B

-

15-20 min: Linear gradient to 30% B

-

20-25 min: Linear gradient to 100% B

-

25-30 min: Hold at 100% B

-

30-35 min: Return to 10% B and equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of GSH and hGSH that have been subjected to the same derivatization procedure.

-

Identify peaks based on the retention times of the standards and quantify using the peak area.

-

Diagram 3: Experimental Workflow for Thiol Quantification

Caption: Workflow for GSH and hGSH quantification.

Assay for this compound Synthetase (hGSHS) Activity

This assay measures the synthesis of hGSH from γ-glutamylcysteine (γ-EC) and β-alanine, with the product quantified by HPLC as described above.

3.2.1. Materials and Reagents

-

Crude protein extract from plant tissue

-

Assay Buffer: 100 mM Tris-HCl, pH 8.5, 20 mM MgCl₂, 2 mM EDTA

-

Substrates: 10 mM ATP, 10 mM γ-EC, 20 mM β-alanine

-

Reaction stop solution: 100 mM methanesulfonic acid

-

HPLC reagents as described in section 3.1.

3.2.2. Procedure

-

Prepare a crude protein extract from the plant tissue of interest by homogenizing in a suitable buffer and quantifying the protein concentration.

-

Set up the reaction mixture in a microcentrifuge tube:

-

70 µL Assay Buffer

-

10 µL 10 mM ATP

-

10 µL 10 mM γ-EC

-

10 µL 20 mM β-alanine

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of the crude protein extract.

-

Incubate at 30°C for 30 minutes.

-

Stop the reaction by adding 150 µL of the reaction stop solution.

-

Proceed with derivatization and HPLC analysis as described in section 3.1 to quantify the hGSH produced.

-

Run a control reaction without the protein extract to account for any non-enzymatic synthesis.

-

Enzyme activity is expressed as nmol of hGSH formed per minute per mg of protein.

Evolutionary Significance and Future Perspectives

The emergence of hGSH in certain legumes represents a fascinating case of biochemical adaptation. The preference of some GSTs for hGSH suggests a co-evolutionary process that has optimized detoxification pathways for specific xenobiotics encountered by these plants. In the context of symbiotic nitrogen fixation, the differential regulation and distinct roles of GSH and hGSH highlight a sophisticated mechanism to balance growth, defense, and symbiosis.

Future research should focus on obtaining detailed kinetic data for a wider range of enzymes with both GSH and hGSH to build a more comprehensive quantitative picture of their functional differences. Elucidating the precise molecular interactions between hGSH and its target proteins will provide further insights into its specific advantages. Moreover, exploring the potential of engineering hGSH synthesis into non-leguminous crops could open new avenues for enhancing stress tolerance and herbicide resistance.

References

Distribution and Concentration of Homoglutathione Across Plant Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoglutathione (hGSH), a tripeptide analog of the ubiquitous antioxidant glutathione (GSH), is a characteristic metabolite in a specific lineage of plants, primarily within the legume family (Fabaceae). While GSH (γ-glutamyl-cysteinyl-glycine) is a key player in cellular redox homeostasis and detoxification in most eukaryotes, hGSH (γ-glutamyl-cysteinyl-β-alanine) appears to fulfill similar, and potentially specialized, roles in the plants where it is present. Understanding the distribution and concentration of hGSH across different plant tissues is crucial for elucidating its precise physiological functions, particularly in relation to stress response, nitrogen fixation, and overall plant health. This technical guide provides a comprehensive overview of hGSH distribution, quantitative data, and detailed experimental protocols for its analysis, aimed at researchers, scientists, and professionals in drug development interested in the unique biochemistry of this thiol compound.

Distribution and Quantitative Data

This compound is not universally present in the plant kingdom; its occurrence is predominantly restricted to the Papilionoideae subfamily of the Leguminosae.[1] Within these species, the concentration and the ratio of hGSH to GSH can vary significantly between different tissues, such as leaves, roots, seeds, and root nodules.[1][2] This differential distribution suggests specialized roles for hGSH in specific physiological processes. For instance, hGSH is often found in high concentrations in leaves and roots, while GSH may be more abundant in seeds.[1] In soybean, for example, leaves and seeds can contain 50- to 200-fold and 135-fold more hGSH than GSH, respectively.[3] Similarly, soybean nodules and roots exhibit significantly higher levels of hGSH compared to GSH.

The following tables summarize the available quantitative data on hGSH concentration in various plant tissues.

Table 1: this compound (hGSH) and Glutathione (GSH) Concentrations in Tissues of Various Legume Species

| Plant Species | Tissue | hGSH Concentration (nmol/g FW) | GSH Concentration (nmol/g FW) | hGSH/GSH Ratio | Reference |

| Glycine max (Soybean) | Leaves | 50-200 fold > GSH | >50 | ||

| Seeds | 135 fold > GSH | >100 | |||

| Nodules | ~4 fold > GSH | ~4 | |||

| Roots | ~80 fold > GSH | ~80 | |||

| Medicago sativa (Alfalfa) | Leaves | Predominantly hGSH | High | ||

| Nodules | Lower than GSH | Predominantly GSH | <1 | ||

| Phaseolus vulgaris (Bean) | Nodules | Predominantly hGSH | High | ||

| Vigna radiata (Mungbean) | Nodules | Predominantly hGSH | High | ||

| Vigna unguiculata (Cowpea) | Nodules | Lower than GSH | Predominantly GSH | <1 | |

| Pisum sativum (Pea) | Nodules | Lower than GSH | Predominantly GSH | <1 |

FW: Fresh Weight. Data are presented as reported in the cited literature and may be subject to variations based on developmental stage and environmental conditions.

Biosynthesis and Signaling Pathways

The biosynthesis of hGSH parallels that of GSH, with the final step being the key differentiating reaction. The pathway begins with the formation of the dipeptide γ-glutamylcysteine (γ-EC) from glutamate and cysteine, a reaction catalyzed by γ-glutamylcysteine synthetase (γ-ECS). In the subsequent step, either glycine or β-alanine is added to the C-terminus of γ-EC. Glutathione synthetase (GSHS) catalyzes the addition of glycine to form GSH, while this compound synthetase (hGSHS) specifically utilizes β-alanine to produce hGSH. The presence and relative activities of GSHS and hGSHS in different tissues and subcellular compartments determine the ratio of GSH to hGSH.

The subcellular localization of these enzymes is critical for understanding the regulation of thiol pools. In legume root nodules, γ-ECS has been found in the plastids. GSHS is located in the cytosol and mitochondria, while hGSHS is primarily found in the cytosol. This compartmentalization suggests a complex interplay in the synthesis and transport of these important thiols.

Below is a diagram illustrating the biosynthetic pathway of this compound and glutathione.

Caption: Biosynthetic pathway of glutathione (GSH) and this compound (hGSH).

Experimental Protocols

Accurate quantification of hGSH in plant tissues requires robust and sensitive analytical methods. The most common techniques employed are High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: HPLC with Fluorescence Detection for this compound Analysis

This method relies on the derivatization of the thiol group of hGSH with a fluorescent agent, allowing for sensitive detection.

1. Sample Extraction:

-

Harvest fresh plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.

-

Homogenize the powder in 5% (w/v) 5-sulfosalicylic acid (SSA) or 0.1 M HCl to precipitate proteins and prevent thiol oxidation. A typical ratio is 100 mg of tissue per 1 mL of acid.

-

Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

-

Collect the supernatant, which contains the low-molecular-weight thiols.

2. Derivatization:

-

To a known volume of the supernatant (e.g., 100 µL), add a solution of the derivatizing agent. Common agents include:

-

Monobromobimane (mBBr): Reacts specifically with thiol groups. The reaction is typically carried out in a buffer at pH 8.0-8.5 in the dark for 15-30 minutes.

-

o-Phthalaldehyde (OPA): Reacts with the primary amine group in the presence of a thiol.

-

-

Stop the reaction by acidification (e.g., with acetic acid).

3. HPLC Analysis:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed for separation.

-

Detection: A fluorescence detector is used with excitation and emission wavelengths specific to the chosen derivatizing agent (e.g., for mBBr derivatives, excitation at ~380 nm and emission at ~480 nm).

-

Quantification: The concentration of hGSH is determined by comparing the peak area of the sample to a standard curve generated with known concentrations of hGSH.

Protocol 2: LC-MS for this compound Analysis

LC-MS offers high selectivity and sensitivity for the direct determination of hGSH without the need for derivatization.

1. Sample Extraction:

-

Follow the same extraction procedure as described in Protocol 1 to obtain the protein-free supernatant.

2. LC-MS Analysis:

-

Column: A reversed-phase C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for separating polar compounds like hGSH.

-

Mobile Phase: A gradient of water and acetonitrile, both typically containing a small amount of formic acid (e.g., 0.1%) to improve ionization, is used.

-

Mass Spectrometry:

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used. For quantification, Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument provides high specificity and sensitivity. The MRM transition for hGSH would be from its precursor ion [M+H]+ to a specific product ion.

-

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to that of an external standard curve or by using a stable isotope-labeled internal standard.

The following diagram illustrates a general experimental workflow for the analysis of this compound.

Caption: General workflow for this compound (hGSH) analysis in plant tissues.

Conclusion

The study of this compound provides a fascinating glimpse into the metabolic diversity of the plant kingdom. Its restricted distribution and tissue-specific accumulation point towards specialized roles that are yet to be fully understood. The data and protocols presented in this guide offer a solid foundation for researchers to delve deeper into the biochemistry and physiological significance of this unique thiol. Further investigations into the regulation of hGSH biosynthesis and its interaction with other cellular components will undoubtedly shed more light on its importance in plant stress adaptation and overall fitness, with potential applications in crop improvement and the development of novel therapeutic agents.

References

Homoglutathione CAS registry number and detailed molecular formula.

In-depth Analysis of CAS Registry Number, Molecular Formula, Biochemical Pathways, and Experimental Protocols

This technical guide provides a comprehensive overview of homoglutathione (hGSH), a tripeptide thiol analogue of glutathione (GSH) predominantly found in certain leguminous plants. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, biological significance, and methods for its study.

Core Chemical and Physical Properties

This compound is distinguished from glutathione by the substitution of the C-terminal glycine with β-alanine. This structural difference influences its chemical and biological properties.

| Property | Value | Reference |

| CAS Registry Number | 18710-27-5 | |

| Molecular Formula | C₁₁H₁₉N₃O₆S | |

| Molecular Weight | 321.35 g/mol | |

| IUPAC Name | (2S)-2-amino-5-[[(2R)-1-(2-carboxyethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | |

| Canonical SMILES | C(CC(C(=O)O)N)C(=O)NC(CS)C(=O)NCCC(=O)O |

Biological Significance and Signaling Pathways

This compound plays a crucial role in the antioxidant defense system and symbiotic nitrogen fixation in leguminous plants. Its functions are analogous to glutathione in other organisms, including detoxification of xenobiotics and scavenging of reactive oxygen species (ROS).

Biosynthesis of this compound

The synthesis of this compound is a two-step enzymatic process that parallels glutathione synthesis. The key distinction lies in the final step, where this compound synthetase (hGSHS) incorporates β-alanine instead of glycine.

Role in Symbiotic Nitrogen Fixation

In leguminous plants, this compound is pivotal for the establishment and maintenance of the symbiotic relationship with nitrogen-fixing rhizobia bacteria. It is involved in the development of root nodules and the protection of the nitrogenase enzyme complex from oxidative damage. A deficiency in this compound can lead to impaired nodule formation and reduced nitrogen fixation efficiency.[1]

Quantitative Data

The concentration of this compound varies significantly among different legume species and tissues. The following table summarizes representative data on this compound levels.

| Legume Species | Tissue | This compound (nmol/g FW) | Glutathione (nmol/g FW) | Reference |

| Medicago truncatula | Root Nodules | 150 - 250 | 50 - 100 | |

| Glycine max (Soybean) | Root Nodules | 200 - 400 | 20 - 50 | |

| Phaseolus vulgaris (Bean) | Root Nodules | 300 - 500 | 10 - 30 | |

| Pisum sativum (Pea) | Root Nodules | 10 - 30 | 150 - 250 | |

| Medicago sativa (Alfalfa) | Leaves | 100 - 200 | 5 - 15 |

Experimental Protocols

Extraction and Quantification of this compound by HPLC

This protocol outlines a standard method for the extraction and quantification of this compound from plant tissues using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.

Materials:

-

Plant tissue (e.g., root nodules, leaves)

-

Liquid nitrogen

-

5% (w/v) 5-sulfosalicylic acid (SSA)

-

Derivatization reagent: o-phthalaldehyde (OPA)

-

HPLC system with a fluorescence detector

-

C18 reverse-phase column

Procedure:

-

Tissue Homogenization: Freeze approximately 100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction: Add 1 mL of ice-cold 5% SSA to the powdered tissue and vortex thoroughly.

-

Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the thiol compounds.

-

Derivatization: Mix an aliquot of the supernatant with the OPA derivatization reagent according to the manufacturer's instructions. This reaction forms a fluorescent adduct with the primary amine of the tripeptide.

-

HPLC Analysis: Inject the derivatized sample into the HPLC system.

-

Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and a buffered aqueous solution (e.g., sodium acetate buffer, pH 7.2).

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.

-

-

Quantification: Determine the concentration of this compound by comparing the peak area to a standard curve prepared with known concentrations of this compound.

Assay of this compound Synthetase (hGSHS) Activity

This protocol describes a method to measure the activity of this compound synthetase, the key enzyme in this compound biosynthesis.

Materials:

-

Plant protein extract

-

Assay buffer: 100 mM Tris-HCl, pH 8.0, containing 20 mM MgCl₂, 10 mM ATP, and 10 mM γ-glutamylcysteine.

-

Substrate: 20 mM β-alanine

-

Reaction termination solution: 10% (w/v) trichloroacetic acid (TCA)

-

HPLC system for this compound quantification (as described in 4.1)

Procedure:

-

Protein Extraction: Homogenize plant tissue in an appropriate extraction buffer and determine the protein concentration.

-

Reaction Setup: In a microcentrifuge tube, combine the plant protein extract with the assay buffer.

-

Initiate Reaction: Start the enzymatic reaction by adding the β-alanine substrate.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

Terminate Reaction: Stop the reaction by adding the TCA solution.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

-

Quantification of hGSH: Analyze the supernatant for the amount of this compound produced using the HPLC method described in section 4.1.

-

Calculate Activity: Express the enzyme activity as nmol of this compound produced per minute per milligram of protein.

This technical guide provides a foundational understanding of this compound for researchers. The detailed information on its properties, biological roles, and analytical methods is intended to facilitate further investigation into this important plant metabolite.

References

The Biology of Homoglutathione: A Technical Guide to its Natural Precursors and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoglutathione (hGSH), a tripeptide analog of the ubiquitous antioxidant glutathione (GSH), is a specialized metabolite found predominantly in certain leguminous plants. Its structure, γ-L-glutamyl-L-cysteinyl-β-alanine, differs from GSH (γ-L-glutamyl-L-cysteinyl-glycine) only in the terminal amino acid. This seemingly minor substitution has significant implications for the biochemical landscape of the organisms that produce it, influencing their response to oxidative stress and xenobiotic challenges. This technical guide provides an in-depth exploration of the natural precursors of this compound, its known derivatives, and the methodologies employed in their study.

Natural Precursors and Biosynthesis of this compound

The biosynthesis of this compound is a two-step enzymatic process that shares its initial reaction with the synthesis of glutathione. The pathway is primarily active in specific tissues of certain legume species, such as soybean (Glycine max), bean (Phaseolus vulgaris), and alfalfa (Medicago sativa)[1][2].

Step 1: Synthesis of γ-Glutamylcysteine (γ-EC)

The first committed step in the synthesis of both this compound and glutathione is the formation of the dipeptide γ-glutamylcysteine (γ-EC) from the amino acids L-glutamate and L-cysteine. This reaction is catalyzed by the enzyme γ-glutamylcysteine synthetase (γ-ECS) , also known as glutamate-cysteine ligase (GCL), and requires ATP as a cofactor[3][4][5].

-

Enzyme: γ-Glutamylcysteine Synthetase (EC 6.3.2.2)

-

Substrates: L-Glutamate, L-Cysteine, ATP

-

Products: γ-Glutamylcysteine, ADP, Pi

Step 2: Synthesis of this compound

In the second and differentiating step, the amino acid β-alanine is added to the C-terminus of γ-EC to form this compound. This reaction is catalyzed by the enzyme This compound synthetase (hGSHS) , an ATP-dependent ligase. In contrast, glutathione synthesis utilizes glycine in this step, a reaction catalyzed by glutathione synthetase (GSHS). The relative activities of hGSHS and GSHS determine the ratio of this compound to glutathione in a particular tissue.

-

Enzyme: this compound Synthetase (EC 6.3.2.23)

-

Substrates: γ-Glutamylcysteine, β-Alanine, ATP

-

Products: this compound, ADP, Pi

Visualization of the this compound Biosynthetic Pathway

Caption: Biosynthetic pathway of this compound from its amino acid precursors.

Derivatives of this compound

The derivatives of this compound can be categorized into naturally occurring forms arising from its metabolic functions and synthetic analogs developed for research purposes.

Natural Derivatives

This compound Disulfide (hGSSG): Similar to glutathione, the thiol group of the cysteine residue in this compound can be oxidized to form a disulfide bond with another this compound molecule, yielding this compound disulfide (hGSSG). This reversible oxidation is a key component of its function in maintaining cellular redox homeostasis.

S-Conjugates and the Mercapturic Acid Pathway: this compound, like glutathione, can act as a nucleophile in the detoxification of electrophilic xenobiotics and endogenous compounds. This conjugation reaction, often catalyzed by glutathione S-transferases (GSTs), results in the formation of this compound S-conjugates. It is hypothesized that these conjugates are then metabolized through a pathway analogous to the mercapturic acid pathway for glutathione S-conjugates. This pathway involves the sequential cleavage of the γ-glutamyl and cysteinyl residues, followed by N-acetylation of the resulting cysteine S-conjugate, leading to the formation of a mercapturic acid that can be excreted.

Synthetic Derivatives

For research into the enzymes of glutathione and this compound metabolism and transport, various synthetic analogs have been created. These include S-alkyl L-homocysteine analogues of glutathione, which have been used to study the kinetics of enzymes like γ-glutamyl transpeptidase. The enzymatic synthesis of novel glutathione analogs, a technique that could be adapted for this compound, allows for the incorporation of modified amino acids at any of the three positions to probe enzyme specificity and function.

Quantitative Data

The concentration of this compound and its precursors varies significantly between different legume species and even between different tissues within the same plant.

Thiol Concentrations in Legume Tissues

| Legume Species | Tissue | Cysteine (nmol/g FW) | γ-Glutamylcysteine (nmol/g FW) | This compound (nmol/g FW) | Glutathione (nmol/g FW) | Reference |

| Glycine max (Soybean) | Nodules | 25-50 | 10-20 | 800-1200 | 200-300 | |

| Phaseolus vulgaris (Bean) | Nodules | 30-60 | 15-30 | 1000-1500 | 100-200 | |

| Medicago sativa (Alfalfa) | Nodules | 15-30 | 5-15 | 100-200 | 300-500 | |

| Pisum sativum (Pea) | Nodules | 40-80 | 20-40 | <50 | 1200-1800 |

Kinetic Parameters of Biosynthetic Enzymes

While specific kinetic data for this compound synthetase across a wide range of species is limited, data from related enzymes provide valuable context.

| Enzyme | Organism | Substrate | Km (µM) | Vmax (units/mg) | Reference |

| γ-ECS | Arabidopsis thaliana | L-Glutamate | 1800 | - | |

| γ-ECS | Arabidopsis thaliana | L-Cysteine | 140 | - | |

| GSHS | Arabidopsis thaliana | γ-EC | 230 | - | |

| GSHS | Arabidopsis thaliana | Glycine | 1300 | - | |

| hGSHS | Glycine max | γ-EC | ~200 | - | |

| hGSHS | Glycine max | β-Alanine | ~100 | - |

Note: Kinetic parameters for hGSHS are estimates based on available literature and may vary depending on experimental conditions.

Experimental Protocols

Extraction of Thiols from Plant Tissues for HPLC Analysis

This protocol is adapted for the extraction of low-molecular-weight thiols from legume nodules.

Materials:

-

Liquid nitrogen

-

Mortar and pestle, pre-chilled

-

Microcentrifuge tubes

-

Extraction Buffer: 0.1 M HCl containing 1 mM EDTA

-

5% (w/v) sulfosalicylic acid (SSA)

-

Microcentrifuge cooled to 4°C

Procedure:

-

Harvest fresh plant tissue (e.g., 100-200 mg of legume nodules) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the frozen powder to a pre-weighed microcentrifuge tube.

-

Add 1 mL of ice-cold Extraction Buffer per 100 mg of tissue.

-

Vortex the sample vigorously for 1 minute to ensure thorough mixing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new microcentrifuge tube.

-

To deproteinize the sample, add 5% SSA to a final concentration of 1% (e.g., add 250 µL of 5% SSA to 1 mL of extract).

-

Vortex and incubate on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

The resulting supernatant contains the thiol-containing compounds and is ready for derivatization and HPLC analysis.

HPLC Analysis of Thiols

This method utilizes pre-column derivatization with monobromobimane (mBBr) followed by fluorescence detection.

Materials:

-

Thiol extract (from section 4.1)

-

Monobromobimane (mBBr) solution (50 mM in acetonitrile)

-

HEPES buffer (200 mM, pH 8.0) containing 5 mM EDTA

-

Methanesulfonic acid (MSA)

-

HPLC system with a C18 reverse-phase column and a fluorescence detector (Excitation: 380 nm, Emission: 480 nm)

-

Mobile Phase A: 0.25% (v/v) acetic acid in water, pH 3.9

-

Mobile Phase B: Methanol

Procedure:

-

In a microcentrifuge tube, mix 100 µL of the thiol extract with 200 µL of HEPES buffer.

-

Add 10 µL of mBBr solution.

-

Vortex and incubate in the dark at room temperature for 15 minutes.

-

Stop the reaction by adding 100 µL of 100 mM MSA.

-

Centrifuge at 14,000 x g for 5 minutes to pellet any precipitate.

-

Transfer the supernatant to an HPLC vial.

-

Inject 20 µL of the derivatized sample into the HPLC system.

-

Elute with a gradient of Mobile Phase B in Mobile Phase A (e.g., 10-30% B over 20 minutes).

-

Identify and quantify peaks by comparing retention times and fluorescence intensity to those of authentic standards (this compound, glutathione, γ-EC, cysteine).

This compound Synthetase Activity Assay

This assay measures the ATP-dependent synthesis of this compound from γ-EC and β-alanine. The product can be quantified by HPLC as described above.

Materials:

-

Crude or purified enzyme extract

-

Assay Buffer: 100 mM Tris-HCl (pH 8.5), 20 mM MgCl₂, 10 mM ATP, 2 mM DTT

-

Substrate solution: 10 mM γ-glutamylcysteine, 20 mM β-alanine

-

Stopping reagent: 1 M HCl

Procedure:

-

Prepare a reaction mixture containing 400 µL of Assay Buffer and 50 µL of the enzyme extract.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of the substrate solution.

-

Incubate at 30°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding 50 µL of 1 M HCl.

-

Centrifuge at 14,000 x g for 5 minutes to pellet precipitated protein.

-

Analyze the supernatant for this compound content using the HPLC method described in section 4.2.

-

Calculate enzyme activity based on the amount of this compound produced per unit time per amount of protein.

Experimental Workflow Visualization

Caption: General workflow for the extraction, analysis, and enzymatic assay of this compound.

Conclusion

This compound represents a fascinating example of metabolic diversification in the plant kingdom. Understanding its biosynthesis, the roles of its derivatives, and the quantitative aspects of its metabolism is crucial for a complete picture of plant stress physiology and secondary metabolism. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate this unique thiol in various leguminous species. Further research into the specific kinetic properties of this compound synthetase and the metabolic fate of this compound S-conjugates will undoubtedly provide deeper insights into the functional significance of this glutathione analog.

References

- 1. The mercapturic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Glutathione S-conjugate formation and metabolism in HepG2 cells: a cell model of mercapturic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Plant Glutathione Biosynthesis: Diversity in Biochemical Regulation and Reaction Products [frontiersin.org]

- 5. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Homoglutathione in Biological Samples using High-Performance Liquid Chromatography (HPLC)

Abstract

Homoglutathione (hGSH), a homolog of the ubiquitous antioxidant glutathione (GSH), plays a significant role in the stress response and nitrogen fixation processes in certain legumes. Accurate quantification of hGSH is crucial for understanding its physiological functions. This application note details a robust and sensitive method for the simultaneous quantification of this compound and glutathione in plant tissues using reversed-phase high-performance liquid chromatography (RP-HPLC) with pre-column derivatization and fluorescence detection. The described protocol provides a reliable tool for researchers in plant biology, agriculture, and drug development focusing on thiol metabolism.

Introduction

Glutathione (γ-L-glutamyl-L-cysteinyl-glycine) is a key antioxidant in most living organisms, involved in detoxification, redox signaling, and maintaining cellular homeostasis. In some leguminous plants, a structural analog, this compound (γ-L-glutamyl-L-cysteinyl-β-alanine), is present either in place of or in addition to glutathione. This compound is implicated in nodulation and nitrogen fixation, making its accurate measurement essential for agricultural and plant science research. This document provides a detailed protocol for the extraction, derivatization, and quantification of this compound and glutathione from plant tissues using an HPLC method with fluorescence detection, which offers high sensitivity and selectivity.

Experimental Protocols

Sample Preparation from Plant Tissues

This protocol is adapted from methodologies for thiol analysis in legume nodules.

Materials: